molecular formula C18H19N3O4S2 B2441445 N-(3-cyanothiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide CAS No. 868676-98-6

N-(3-cyanothiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide

Cat. No.: B2441445
CAS No.: 868676-98-6
M. Wt: 405.49
InChI Key: YSCJMSSEYXQILX-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide is a useful research compound. Its molecular formula is C18H19N3O4S2 and its molecular weight is 405.49. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S2/c1-21(12-15-3-2-9-25-15)27(23,24)16-6-4-13(5-7-16)17(22)20-18-14(11-19)8-10-26-18/h4-8,10,15H,2-3,9,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCJMSSEYXQILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyanothiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of certain enzymes and its implications in pharmacological applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Compound Overview

IUPAC Name : this compound
Molecular Formula : C16H20N4O3S
Molecular Weight : 348.42 g/mol

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of Intermediates : The starting material, 3-cyanothiophen-2-carboxylic acid, is reacted with appropriate reagents to form the thiophene derivative.
  • Coupling Reaction : The thiophene derivative is then coupled with 4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) to facilitate the formation of the final product.
  • Purification : The final compound is purified using techniques such as column chromatography to achieve the desired purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase), which plays a critical role in nucleotide metabolism. Inhibition of this enzyme can lead to various therapeutic effects, particularly in conditions related to inflammation and cancer.
    • IC50 Values : Studies have reported IC50 values for related sulfamoyl-benzamide derivatives against h-NTPDases ranging from sub-micromolar to micromolar concentrations, indicating potent inhibitory activity .

Research Findings and Case Studies

Several studies have evaluated the biological activity of sulfamoyl-benzamide derivatives, including this compound:

  • Inhibition Studies : A recent study demonstrated that related compounds exhibited selective inhibition against h-NTPDases, with some derivatives showing IC50 values as low as 0.27 ± 0.08 μM for h-NTPDase3 . This suggests that modifications in the chemical structure can significantly enhance biological activity.
  • Cell Line Studies : In vitro studies on various human cancer cell lines (e.g., MCF-7 and MDA-MB-231) have indicated that sulfamoyl-benzamide derivatives can induce cell cycle arrest and inhibit tubulin polymerization, leading to reduced cell proliferation .
  • Metabolic Studies : Metabolism studies have revealed that compounds containing the cyanothiophene moiety can undergo biotransformation, resulting in the release of cyanide and other metabolites. This emphasizes the importance of understanding metabolic pathways when evaluating the safety and efficacy of these compounds .

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, a comparison with similar compounds can be insightful:

Compound NameStructureIC50 (μM)Biological Activity
N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamideStructure0.27 ± 0.08Selective h-NTPDase inhibitor
N-(3-cyanothiophen-2-yl)-4-(morpholinosulfonyl)benzamideStructure2.88 ± 0.13Potent against h-NTPDase1
N-(3-cyanothiophen-2-yl)-4-(phenylthio)butanamideStructureNot reportedPotential anti-cancer properties

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